molecular formula C12H13NO B2480224 1,2,5-Trimethyl-1H-indole-3-carbaldehyde CAS No. 66727-62-6

1,2,5-Trimethyl-1H-indole-3-carbaldehyde

Cat. No.: B2480224
CAS No.: 66727-62-6
M. Wt: 187.242
InChI Key: LKIGDPPNHGJUQB-UHFFFAOYSA-N
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Description

1,2,5-Trimethyl-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals

Future Directions

1,2,5-Trimethyl-1H-indole-3-carbaldehyde could potentially be used in proteomics research . Additionally, 1H-Indole-3-carbaldehyde and its derivatives are known to be essential and efficient chemical precursors for generating biologically active structures , suggesting potential applications in the synthesis of new pharmaceuticals and other biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,5-Trimethyl-1H-indole-3-carbaldehyde can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . Another method includes the condensation of indole-3-carboxaldehyde with malononitrile or ethyl cyanoacetate, followed by dehydration .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and production scale.

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted indole derivatives, depending on the specific reaction conditions and reagents used.

Properties

IUPAC Name

1,2,5-trimethylindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-8-4-5-12-10(6-8)11(7-14)9(2)13(12)3/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIGDPPNHGJUQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=C2C=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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